Cas no 1597429-54-3 (3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride)

1597429-54-3 structure
Produktname:3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride
CAS-Nr.:1597429-54-3
MF:C8H7ClF2O2S
MW:240.654787302017
MDL:MFCD28534977
CID:4607481
PubChem ID:84702177
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride
-
- MDL: MFCD28534977
- Inchi: 1S/C8H7ClF2O2S/c1-8(10,11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3
- InChI-Schlüssel: NMHZVWQOXJYTPQ-UHFFFAOYSA-N
- Lächelt: C1(S(Cl)(=O)=O)=CC=CC(C(F)(F)C)=C1
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-287341-0.5g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 0.5g |
$713.0 | 2023-09-06 | |
Enamine | EN300-287341-10.0g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 10g |
$3929.0 | 2023-06-03 | |
Ambeed | A1087410-1g |
3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 1g |
$655.0 | 2023-09-03 | |
Enamine | EN300-287341-1g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 1g |
$914.0 | 2023-09-06 | |
Enamine | EN300-287341-0.05g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 0.05g |
$212.0 | 2023-09-06 | |
Enamine | EN300-287341-0.1g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 0.1g |
$317.0 | 2023-09-06 | |
Enamine | EN300-287341-2.5g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 2.5g |
$1791.0 | 2023-09-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082277-1g |
3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 1g |
¥4494.0 | 2023-03-01 | |
A2B Chem LLC | AV97482-250mg |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 250mg |
$511.00 | 2024-04-20 | |
Enamine | EN300-287341-10g |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride |
1597429-54-3 | 95% | 10g |
$3929.0 | 2023-09-06 |
3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride Verwandte Literatur
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
1597429-54-3 (3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride) Verwandte Produkte
- 1443979-40-5(2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride)
- 1781452-08-1(7-Fluoroisoquinoline-3-carbonitrile)
- 70289-06-4(2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol)
- 2044902-78-3(2-(1,3-benzoxazol-2-yl)propan-2-amine hydrochloride)
- 1693868-73-3(4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole)
- 2034253-35-3(N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}ethanediamide)
- 1805621-63-9(2-Amino-3-bromo-4-(trifluoromethoxy)benzaldehyde)
- 941957-15-9(2-(4-methoxyphenyl)-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylacetamide)
- 2138564-69-7(2-(Ethylamino)quinazoline-6-carboxylic acid)
- 97421-60-8(Benzo[b]thiophene-2,3-dione, 2-[(4-methylphenyl)hydrazone], (2Z)-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1597429-54-3)3-(1,1-difluoroethyl)benzene-1-sulfonyl chloride

Reinheit:99%
Menge:1g
Preis ($):590.0